6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-amino-3-phenylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrimidine ring are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Studied for its anticancer properties and potential as an enzyme inhibitor.
Industry: Explored for its use in the development of organic light-emitting devices (OLEDs) and other optoelectronic materials
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one
- Pyrazolo[5,1-c][1,2,4]triazines
Uniqueness
6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Compared to similar compounds, it may offer better solubility, stability, and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
736962-47-3 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
6-ethyl-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H15N3O/c1-3-12-10(2)17-14-13(9-16-18(14)15(12)19)11-7-5-4-6-8-11/h4-9,16H,3H2,1-2H3 |
InChI Key |
CGMXDZAGECDQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=CNN2C1=O)C3=CC=CC=C3)C |
solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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